molecular formula C10H11ClN4 B1464951 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249020-10-7

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1464951
CAS No.: 1249020-10-7
M. Wt: 222.67 g/mol
InChI Key: LTEOHIYIYUJIBY-UHFFFAOYSA-N
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Description

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound of interest in scientific research. Molecules featuring a 1,2,3-triazole core, similar to this compound, are frequently investigated as key scaffolds in medicinal chemistry and drug discovery due to their potential biological activities . The 1,2,3-triazole ring can be synthesized using reliable methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a versatile building block for creating more complex molecular architectures . Researchers also explore such triazole derivatives for their potential applications as antioxidants, given that some analogues have demonstrated abilities to scavenge free radicals and inhibit lipid peroxidation in experimental models . Furthermore, the structural motif of a methanamine linked to a heterocycle is often utilized in organic synthesis, for instance, as a component in peptide labeling or as a precursor for further chemical modifications . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEOHIYIYUJIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide Synthesis

The azide precursor for the triazole synthesis is usually prepared by converting a suitable halomethyl derivative of the 4-chloro-2-methylphenyl moiety into the corresponding azidomethyl compound.

  • Example: Starting from 4-chloro-2-methylbenzyl chloride, treatment with sodium azide in a polar aprotic solvent (e.g., dimethyl sulfoxide) at elevated temperature yields 4-chloro-2-methylbenzyl azide.

Alkyne Component

The alkyne partner in the cycloaddition is typically propargylamine or a protected derivative thereof, which introduces the methanamine functionality upon triazole formation.

Copper(I)-Catalyzed Huisgen Cycloaddition

  • Reaction Conditions: The azide and alkyne are combined in a solvent such as ethanol-water mixture with catalytic amounts of copper sulfate and sodium ascorbate as a reducing agent to generate Cu(I) in situ.

  • Temperature and Time: The reaction is generally conducted at room temperature or slightly elevated temperatures (25–45 °C) for 1–24 hours, depending on substrate reactivity.

  • Microwave Irradiation: Some protocols utilize microwave-assisted heating to accelerate the reaction, reducing reaction times to under an hour with improved yields.

  • Workup: After completion, the reaction mixture is extracted with organic solvents, and the product is purified by chromatography or crystallization.

Alternative Synthetic Routes and Catalysis

Use of Thiosemicarbazide and Related Cyclizations

Some synthetic routes to complex triazole-containing heterocycles involve the reaction of triazole-substituted intermediates with thiosemicarbazide derivatives under basic conditions to form fused heterocycles. While these methods are more relevant to triazolylthiazoles and pyrazolylthiazoles, they demonstrate the versatility of triazole chemistry in heterocyclic synthesis.

Experimental Data and Reaction Optimization

Parameter Typical Conditions Outcome / Notes
Azide formation NaN3, DMSO, 90 °C, 5 days High purity azide intermediate
CuAAC reaction solvent Ethanol-water (1:1) Green solvent system
Catalyst CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.05 equiv) Efficient in situ Cu(I) generation
Temperature 40–45 °C (microwave-assisted) Reaction time reduced to ~1 hour
Yield 70–90% High yields typical for CuAAC
Purification Silica gel chromatography or recrystallization High purity product

Characterization Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern, including the presence of the methanamine group.

  • Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

  • IR Spectroscopy: Identifies characteristic triazole ring vibrations and amine functionalities.

  • X-ray Crystallography: Occasionally used to confirm the exact molecular structure and substitution pattern.

Summary of Key Research Findings

  • The copper(I)-catalyzed azide-alkyne cycloaddition remains the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives such as [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine.

  • Microwave-assisted protocols significantly reduce reaction times while maintaining or improving yields.

  • Alternative catalytic systems like InCl3 and multicomponent one-pot reactions offer promising green and efficient synthetic routes, though their direct application to this compound requires further experimental validation.

  • The preparation methods are supported by comprehensive spectroscopic and chromatographic analyses ensuring high purity and structural confirmation.

Biological Activity

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₀H₁₃ClN₄
  • Molecular Weight: 223.66 g/mol
  • CAS Number: 1249578-45-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine. Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungal membranes. This mechanism is crucial for the development of antifungal agents.

Case Study:
A study conducted by Abdellatif et al. demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of Candida and Aspergillus species. The compound showed an IC₅₀ value of 12.5 μg/mL against Candida albicans, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects.

Research Findings:
In a comparative study on anti-inflammatory activity, several triazole derivatives were synthesized and tested for COX-1 and COX-2 inhibition. Compounds similar to [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents .

The biological activity of [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound interacts with specific enzymes involved in the inflammatory pathway and fungal metabolism.
  • Disruption of Cellular Membranes: By targeting ergosterol biosynthesis in fungi, the compound compromises fungal cell integrity.
  • Regulation of Signaling Pathways: Some studies suggest that triazoles can modulate signaling pathways related to inflammation and cell survival.

Summary Table of Biological Activities

Activity TypeMechanismIC₅₀ ValueReference
AntifungalInhibition of cytochrome P45012.5 μg/mLAbdellatif et al.
Anti-inflammatoryCOX inhibition0.02 - 0.04 μMAbdellatif et al.

Future Directions

The ongoing research into triazole derivatives like [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine suggests potential applications in treating infections caused by resistant pathogens and inflammatory diseases. Further studies are needed to explore the full spectrum of biological activities and optimize the pharmacological profiles of these compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent on Triazole Key Functional Groups Synthesis Method Notable Properties Potential Applications
Target Compound 4-Chloro-2-methylphenyl -NH2 (methanamine) Likely azide-alkyne cycloaddition Enhanced stability (Cl), moderate lipophilicity Drug intermediates, agrochemicals
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl -NH2 1,3-dipolar cycloaddition Higher solubility (polar methyl group) Ligands for coordination complexes
[1-(2,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 2,5-Difluorophenyl -NH2 Cycloaddition with fluorinated aryl azides Strong electron-withdrawing effects (F), increased acidity Fluorinated pharmaceuticals
N,N-Dibenzyl-1-(oxazolinyl-triazolyl)methanamine Oxazoline-phenyl -N(CH2Ph)2 1,3-dipolar cycloaddition with oxazoline precursors Rigid heterocyclic framework, chiral centers Precursors for amino acid synthesis
[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Thiophen-2-ylmethyl -NH2 Click chemistry Conjugated π-system (thiophene), redox activity Materials science, sensors

Key Observations :

  • Electron-Withdrawing Groups (Cl, F): The chlorine in the target compound enhances stability and lipophilicity compared to methyl or methoxy substituents, which may improve membrane permeability in biological systems .
  • Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which may influence regioselectivity in further derivatization or molecular packing in crystalline forms .
  • Heterocyclic Modifications : Oxazoline-containing derivatives (e.g., ) add rigidity and chirality, making them suitable for asymmetric catalysis or enantioselective synthesis.

Yield and Purity :

  • Oxazoline-triazole hybrids are reported in high yields (>80%) , while fluorinated derivatives may require optimized conditions due to the reactivity of fluorine .

Spectroscopic and Physicochemical Properties

NMR Data Comparison :

  • Target Compound : Expected aromatic signals for the 4-chloro-2-methylphenyl group (δ 7.2–7.6 ppm) and a singlet for the methanamine -NH2 (δ ~2.5 ppm, broad). Similar shifts are observed in [1-(4-methylphenyl)-triazolyl]methanamine (δ 7.1–7.4 ppm for aryl protons) .
  • Fluorinated Analogues : 19F NMR signals (e.g., δ -110 to -120 ppm for difluorophenyl derivatives) provide distinct identification .

Solubility and LogP :

  • The chloro substituent increases logP (lipophilicity) compared to methyl or methoxy groups, reducing aqueous solubility but enhancing cell membrane penetration.
  • Thiophene-containing derivatives exhibit moderate solubility in polar aprotic solvents due to π-conjugation .

Q & A

Basic: What are the recommended synthetic routes for [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine?

Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. For example, an alkyne-functionalized methanamine precursor can react with an azide derivative of 4-chloro-2-methylphenyl under mild conditions (room temperature, aqueous/organic solvent mix) . Alternatively, multistep syntheses involving Suzuki-Miyaura coupling or diazotization-click reactions may be employed, as demonstrated in structurally analogous triazole-methanamine derivatives . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical for yield improvement.

Basic: How is the structural identity of this compound confirmed in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using synchrotron radiation or lab-based diffractometers is followed by refinement with programs like SHELXL . Key parameters include R-factors (<5%), bond length/angle accuracy, and electron density maps. Hydrogen bonding involving the triazole ring and amine group should be analyzed to confirm supramolecular interactions.

Basic: What analytical techniques are used to assess purity and stability?

Methodological Answer:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • NMR (¹H/¹³C) to verify absence of impurities; characteristic signals include the triazole proton (δ 8.1–8.3 ppm) and methylene group adjacent to the amine (δ 3.5–3.7 ppm).
  • Mass spectrometry (ESI-TOF) to confirm molecular ion ([M+H]⁺) and exact mass (e.g., calculated for C₁₀H₁₀ClN₄: 227.0463) .
    Stability studies under varying pH/temperature conditions are recommended, with degradation monitored via TLC or LC-MS.

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀.
  • Molecular docking : Preliminary computational studies (e.g., AutoDock Vina) targeting enzymes like cytochrome P450 or bacterial dihydrofolate reductase, leveraging the triazole’s hydrogen-bonding capability .

Advanced: How can computational modeling predict reactivity and regioselectivity in its synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cycloaddition reactions, explaining regioselectivity (1,4- vs. 1,5-triazole isomers). AI-driven synthesis planning tools (e.g., IBM RXN) can propose alternative routes and optimize reaction parameters .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Continuous flow chemistry : Enhances mixing efficiency and heat transfer for exothermic click reactions .
  • Catalyst immobilization : Use of polymer-supported Cu(I) catalysts to reduce metal contamination and enable recycling .
  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours under conventional heating) .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Critical parameter analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry. For example, excess azide may drive CuAAC to completion but risk side reactions.
  • Reproducibility protocols : Strict inert atmosphere (N₂/Ar) and degassed solvents minimize Cu(I) oxidation, a common yield-limiting factor .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Methodological Answer:
The triazole ring acts as a bioisostere for amide bonds, enabling ATP-binding pocket interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity, while kinase inhibition assays (e.g., radiometric ³³P-ATP incorporation) validate competitive/non-competitive mechanisms. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for binding .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core modifications : Substitute the 4-chloro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Side-chain variation : Replace methanamine with bulkier amines (e.g., piperazine) to assess steric effects.
  • Pharmacokinetic profiling : LogP (octanol-water partition) and metabolic stability (e.g., liver microsome assays) guide lead optimization .

Advanced: What analytical methods identify degradation products under oxidative stress?

Methodological Answer:

  • Forced degradation studies : Expose the compound to H₂O₂ (3%, 40°C) and analyze via LC-HRMS . Major degradation products often include N-oxides (triazole ring oxidation) or Schiff bases (amine oxidation).
  • EPR spectroscopy : Detects free radical intermediates during light-induced degradation.
  • Stability-indicating methods : Validate HPLC conditions to resolve parent compound from degradants (e.g., USP tailing factor <2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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